1-(2,6-Difluorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea
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Overview
Description
1-(2,6-Difluorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a urea moiety linked to a difluorophenyl group and a methoxy-substituted phenyl group with an oxopyrrolidinyl substituent. Its distinct structure makes it a subject of interest in medicinal chemistry, materials science, and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:
Formation of the Difluorophenyl Intermediate: The difluorophenyl intermediate can be synthesized through halogenation reactions, where a phenyl ring is treated with fluorinating agents under controlled conditions.
Formation of the Methoxy-Substituted Phenyl Intermediate: The methoxy-substituted phenyl intermediate can be prepared by methoxylation reactions, where a phenyl ring is treated with methoxylating agents.
Coupling Reaction: The two intermediates are then coupled using urea as a linking agent. This step typically involves the use of coupling reagents such as carbodiimides or other activating agents to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can be facilitated by reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with altered functional groups.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets and pathways.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties, such as conductivity or optical activity.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and molecular interactions.
Industrial Applications: It may be used as a precursor or intermediate in the synthesis of other valuable compounds with industrial significance.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to target proteins or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Difluorophenyl)-3-(4-methoxyphenyl)urea: This compound is similar in structure but lacks the oxopyrrolidinyl substituent.
1-(2,6-Difluorophenyl)-3-(3-methoxyphenyl)urea: This compound is similar but lacks the oxopyrrolidinyl substituent and has a different substitution pattern on the phenyl ring.
Uniqueness
1-(2,6-Difluorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea is unique due to the presence of both the difluorophenyl and methoxy-substituted phenyl groups, along with the oxopyrrolidinyl substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O3/c1-26-15-10-11(7-8-14(15)23-9-3-6-16(23)24)21-18(25)22-17-12(19)4-2-5-13(17)20/h2,4-5,7-8,10H,3,6,9H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLRQQJVFVLIFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)NC2=C(C=CC=C2F)F)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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